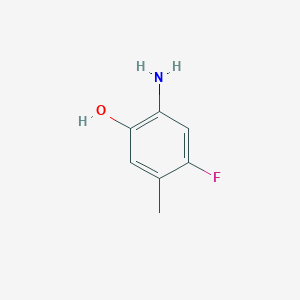
3-(Perfluoroethyl)pyridin-2-amine
概要
説明
3-(Perfluoroethyl)pyridin-2-amine is a synthetic compound belonging to the class of fluorinated amines. It is characterized by the presence of a perfluoroethyl group attached to the pyridine ring, which imparts unique chemical and physical properties to the molecule. The molecular formula of this compound is C7H5F5N2, and it has a molecular weight of 212.12 g/mol.
作用機序
Biochemical Pathways
Pyrimidin-2-amines, like 3-(Perfluoroethyl)pyridin-2-amine, serve as a starting material for the production of fused heterocycles, including imidazo-derivatives that possess significant biological activities . These activities are similar to those of antiviral and immunosuppressive agents .
Result of Action
For instance, a specific compound, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
生化学分析
Biochemical Properties
The exact biochemical properties of 3-(Perfluoroethyl)pyridin-2-amine are not well-known due to limited available research. It is known that pyridine derivatives can have significant biological activities, including acting as protein kinase inhibitors for cancer treatment .
Cellular Effects
The specific cellular effects of this compound are not well-documented in the literature. Pyridine derivatives have been shown to have effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood due to limited research. Pyridine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
準備方法
The synthesis of 3-(Perfluoroethyl)pyridin-2-amine involves several steps, typically starting with the fluorination of pyridine derivatives. One common method includes the use of complex aluminum fluoride and copper fluoride at high temperatures (450-500°C) to introduce fluorine atoms into the pyridine ring . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form the desired fluorinated product .
Industrial production methods for fluorinated pyridines often employ catalytic processes and specialized reaction conditions to achieve high yields and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various substituents onto the pyridine ring .
化学反応の分析
3-(Perfluoroethyl)pyridin-2-amine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitro group to an amine group.
Substitution: The perfluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
3-(Perfluoroethyl)pyridin-2-amine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis . In biology, fluorinated pyridines are studied for their potential as imaging agents due to their unique electronic properties .
In medicine, fluorinated compounds are of interest for their potential therapeutic applications. . As such, this compound is explored for its potential use in the development of new pharmaceuticals.
類似化合物との比較
3-(Perfluoroethyl)pyridin-2-amine can be compared with other fluorinated pyridines, such as 2-fluoropyridine and 2,6-difluoropyridine . These compounds share similar structural features but differ in the number and position of fluorine atoms on the pyridine ring. The unique properties of this compound, such as its specific electronic and steric effects, make it distinct from other fluorinated pyridines.
Similar compounds include:
These compounds are used in various applications, including as intermediates in organic synthesis and as building blocks for more complex molecules.
特性
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2/c8-6(9,7(10,11)12)4-2-1-3-14-5(4)13/h1-3H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWGQQYGHPAZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3040219.png)

![2-{[5-(Trifluoromethyl)-2-pyridyl]thio}ethan-1-ol](/img/structure/B3040222.png)




